molecular formula C20H15ClN4O B2389302 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-32-0

2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No.: B2389302
CAS No.: 862810-32-0
M. Wt: 362.82
InChI Key: PIOGBYKQSOHOIG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyrimidines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally related to "2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide" have been explored for their potential as antiulcer agents. Research into imidazo[1,2-a]pyridines substituted at various positions has led to the synthesis of molecules with cytoprotective properties against ulcer models, despite not showing significant antisecretory activity (Starrett et al., 1989).

Antiviral Applications

  • Derivatives structurally related to the compound have been designed and synthesized to test as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, were developed with a focus on stereochemistry to ensure the desired biological activity (Hamdouchi et al., 1999).

Chemical Synthesis Techniques

  • Studies have investigated the reactions of imidazoles and related compounds with chloroformates, leading to various transformations. These reactions have implications for synthetic strategies in organic chemistry, providing pathways to new compounds (Pratt & Kraus, 1981).

Analytical Applications

  • Research into nonaqueous capillary electrophoresis has led to the development of methods for separating imatinib mesylate and related substances, showcasing the analytical applications of these compounds in quality control and pharmaceutical analysis (Ye et al., 2012).

Antineoplastic Potential

  • Synthesis of benzimidazole condensed ring systems, including derivatives of the compound , has been explored for their antineoplastic activities. These efforts aim to develop new cancer therapeutic agents, highlighting the potential of these compounds in oncology (Abdel-Hafez, 2007).

Properties

IUPAC Name

2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGBYKQSOHOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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